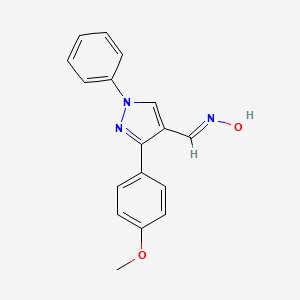

5-(phenoxymethyl)-3-(2-thienyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

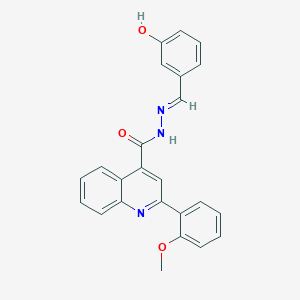

5-(phenoxymethyl)-3-(2-thienyl)-1,2,4-oxadiazole (PMTO) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. PMTO belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Applications De Recherche Scientifique

Antibacterial Properties

Research has shown that derivatives of 1,2,4-oxadiazole exhibit significant antibacterial activity. For instance, Schiff base compounds derived from 1,2,5-oxadiazole have been found active against both gram-positive and gram-negative bacteria, highlighting their potential as antibacterial agents (Kakanejadifard et al., 2013).

Anti-inflammatory and Analgesic Agents

Some 1,2,4-oxadiazole derivatives have been identified as potent anti-inflammatory and analgesic agents, showing promise in the treatment of inflammation without causing gastric ulceration, which is a common side effect of many anti-inflammatory drugs. This class of compounds has shown efficacy in rat models of inflammation, suggesting their potential for therapeutic applications (Mullican et al., 1993).

Agonist Activities

Benzyl and phenoxymethylene substituted oxadiazoles have been investigated for their agonist activities on beta3 adrenergic receptors, which could be beneficial for antiobesity treatments. These compounds have demonstrated significant oral bioavailability and selectivity, making them potential candidates for further pharmaceutical development (Biftu et al., 2000).

Corrosion Inhibition

The 1,3,4-oxadiazole derivatives have also been studied for their corrosion inhibition properties for mild steel in sulphuric acid. These compounds form a protective layer on the steel surface, preventing corrosion and thus finding potential applications in industries where steel is a common material (Ammal et al., 2018).

Insecticidal Activity

Some 1,3,4-oxadiazole derivatives containing phenoxyfluorophenyl groups have been synthesized and tested for insecticidal activity against crop pests. Although the activity was found to be low, this opens avenues for further modification and testing to enhance their efficacy (Mohan et al., 2004).

Antioxidant Activity

Research into 1,3,4-oxadiazole derivatives bearing 2,6-di-tert-butylphenol moieties has revealed significant antioxidant activity. These compounds were found to possess free-radical scavenging ability, suggesting their potential as antioxidants in medical and cosmetic applications (Shakir et al., 2014).

Propriétés

IUPAC Name |

5-(phenoxymethyl)-3-thiophen-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c1-2-5-10(6-3-1)16-9-12-14-13(15-17-12)11-7-4-8-18-11/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPABDHZXOHEGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopentyl-8-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5556613.png)

![3-methyl-7-(3-phenylpropyl)-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5556628.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)

![2-butyl-5-{[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5556641.png)

![5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5556662.png)

![5-ethyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5556668.png)

![methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5556672.png)

![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5556678.png)

![2-{4-[2-(4-fluorophenoxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B5556683.png)